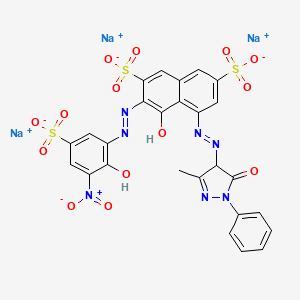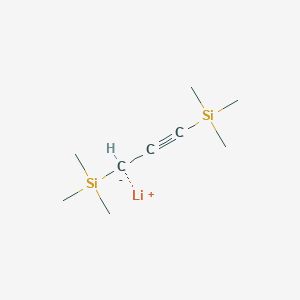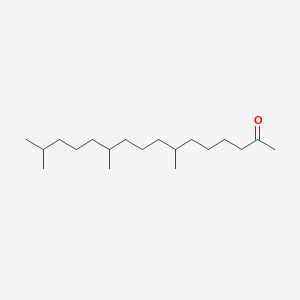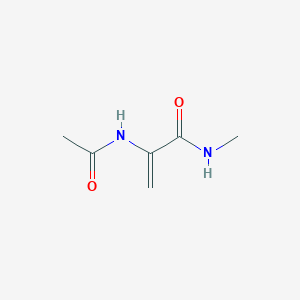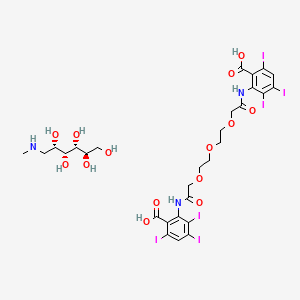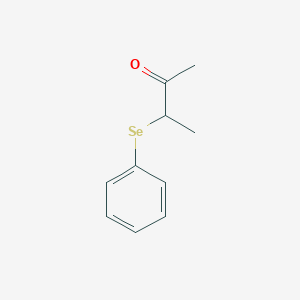
3-(Phenylselanyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylselanyl)butan-2-one is an organic compound that contains a phenylselanyl group attached to a butan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylselanyl)butan-2-one can be achieved through several methods. One common approach involves the reaction of a carbonyl compound with a phenylselanyl reagent. For example, the reaction of 3-chloro-4-phenylbutan-2-one with sodium phenylselenide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylselanyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Phenylselanyl)butan-2-one has several scientific research applications:
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Phenylselanyl)butan-2-one involves its interaction with molecular targets and pathways. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s effects are mediated through its ability to modulate the activity of enzymes and other proteins involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylselanyl)propan-2-one
- 3-(Phenylselanyl)pentan-2-one
- 3-(Phenylselanyl)hexan-2-one
Uniqueness
3-(Phenylselanyl)butan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenylselanyl group provides unique redox properties that are not present in similar compounds with different chain lengths or substituents.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development across multiple disciplines.
Properties
CAS No. |
72017-05-1 |
|---|---|
Molecular Formula |
C10H12OSe |
Molecular Weight |
227.17 g/mol |
IUPAC Name |
3-phenylselanylbutan-2-one |
InChI |
InChI=1S/C10H12OSe/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-7,9H,1-2H3 |
InChI Key |
SCZRRQWUEFRNIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



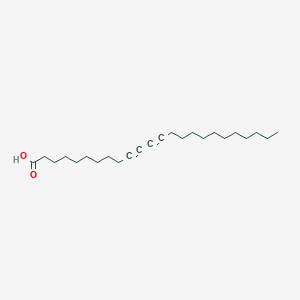
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B14463978.png)
![1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14463981.png)
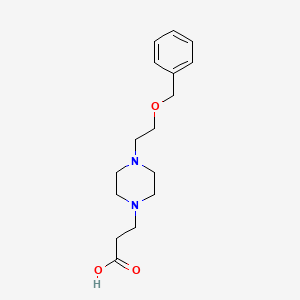
![1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14464010.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)
